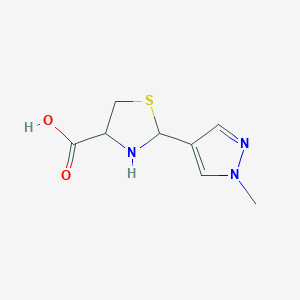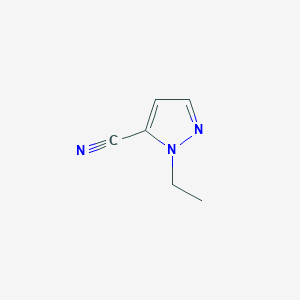
1-ethyl-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-pyrazole-5-carbonitrile is a chemical compound with the CAS Number: 1170377-31-7 . It has a molecular weight of 121.14 . The IUPAC name for this compound is 1-ethyl-1H-pyrazole-5-carbonitrile . The InChI code for this compound is 1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-pyrazole-5-carbonitrile can be represented by the linear formula C6H7N3 . The InChI key for this compound is DSIYMVSTTVQBGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Ethyl-1H-pyrazole-5-carbonitrile is a liquid at room temperature .Applications De Recherche Scientifique
- 1-ethyl-1H-pyrazole-5-carbonitrile is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- It’s a liquid at room temperature and has a molecular weight of 121.14 .
- 1H-pyrazole-5-carboxamide derivatives, which could potentially include 1-ethyl-1H-pyrazole-5-carbonitrile, have shown remarkable bioactivity .
- These derivatives have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Chemical Synthesis
Pharmaceutical Research
- Pyranoquinoline derivatives, which could potentially include 1-ethyl-1H-pyrazole-5-carbonitrile, have demonstrated potential for use in nonlinear optical devices .
- These materials are used in a variety of applications, including telecommunications, data storage, and laser technology .
- Pyranoquinoline derivatives have also been used in medicine .
- These compounds have shown potential in the development of new therapeutic agents .
- Pyrazole, and most of its analogues, have been applied to treat inflammatory , bacterial diseases.
- These compounds have shown potential in the development of new therapeutic agents .
Nonlinear Optical Devices
Medicine
Antibacterial and Anti-inflammatory
Anticancer
- Indole derivatives, which could potentially include 1-ethyl-1H-pyrazole-5-carbonitrile, have shown antiviral activity .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A .
- Indole derivatives have also shown anti-HIV activity .
- These compounds have shown potential in the development of new therapeutic agents .
- Indole derivatives have shown antioxidant activity .
- These compounds have shown potential in the development of new therapeutic agents .
- Indole derivatives have shown antimicrobial activity .
- These compounds have shown potential in the development of new therapeutic agents .
- Indole derivatives have shown antitubercular activity .
- These compounds have shown potential in the development of new therapeutic agents .
Antiviral
Anti-HIV
Antioxidant
Antimicrobial
Antitubercular
Antidiabetic
Safety And Hazards
Propriétés
IUPAC Name |
2-ethylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYMVSTTVQBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649479 |
Source


|
| Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-5-carbonitrile | |
CAS RN |
1170377-31-7 |
Source


|
| Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)
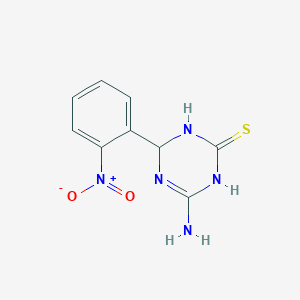

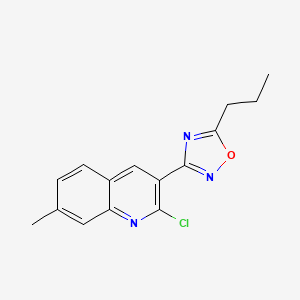

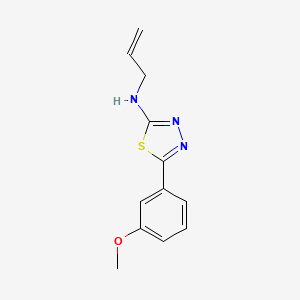
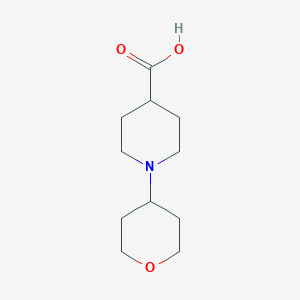

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
